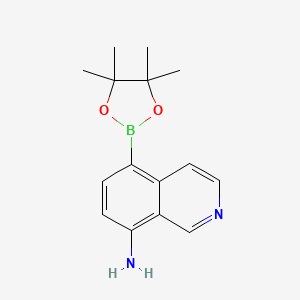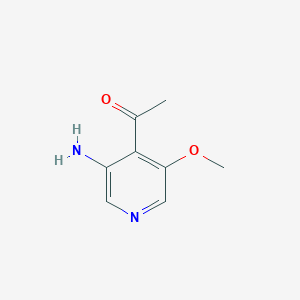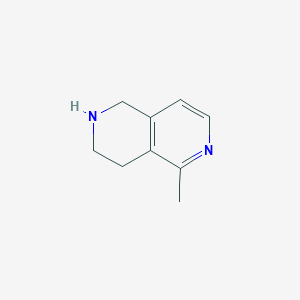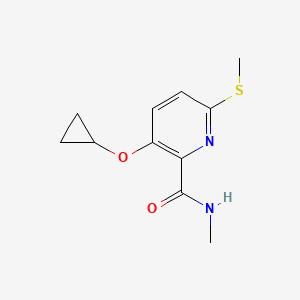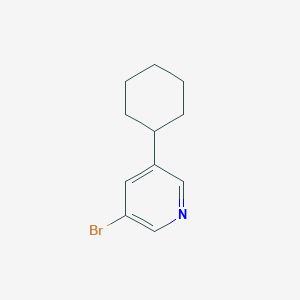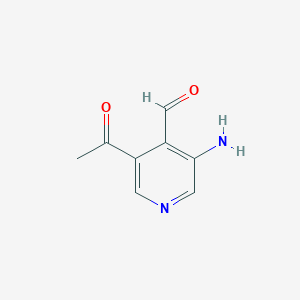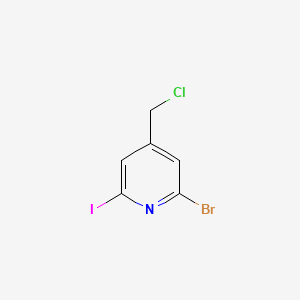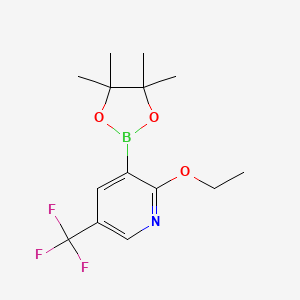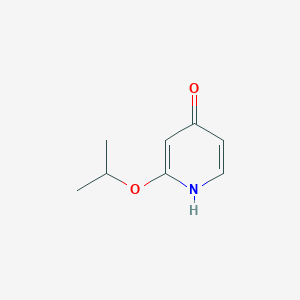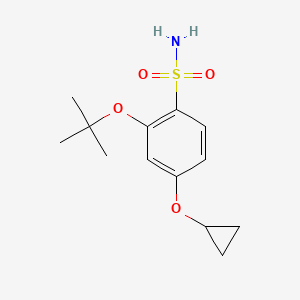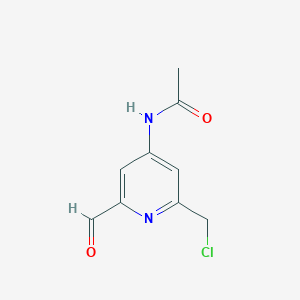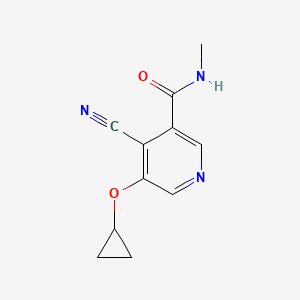
4-Cyano-5-cyclopropoxy-N-methylnicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyano-5-cyclopropoxy-N-methylnicotinamide is a chemical compound with the molecular formula C11H11N3O2 and a molecular weight of 217.22 g/mol . This compound contains a total of 27 atoms, including 11 hydrogen atoms, 11 carbon atoms, 3 nitrogen atoms, and 2 oxygen atoms . It is known for its unique structure, which includes a cyano group, a cyclopropoxy group, and a nicotinamide moiety.
Métodos De Preparación
The synthesis of 4-Cyano-5-cyclopropoxy-N-methylnicotinamide involves several steps, typically starting with the preparation of the nicotinamide core. The synthetic route may include the following steps:
Formation of the Nicotinamide Core: This step involves the synthesis of the nicotinamide ring, which can be achieved through various methods, including cyclization reactions.
Introduction of the Cyano Group: The cyano group can be introduced through nucleophilic substitution reactions using appropriate reagents.
Addition of the Cyclopropoxy Group: The cyclopropoxy group can be added through etherification reactions, where a cyclopropyl alcohol reacts with the nicotinamide core.
Methylation: The final step involves the methylation of the amide nitrogen to form the desired compound.
Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using advanced techniques such as continuous flow chemistry and automated synthesis.
Análisis De Reacciones Químicas
4-Cyano-5-cyclopropoxy-N-methylnicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The cyano and cyclopropoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common reagents and conditions used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-Cyano-5-cyclopropoxy-N-methylnicotinamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Mecanismo De Acción
The mechanism of action of 4-Cyano-5-cyclopropoxy-N-methylnicotinamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparación Con Compuestos Similares
4-Cyano-5-cyclopropoxy-N-methylnicotinamide can be compared with other similar compounds, such as:
4-Cyano-5-cyclopropoxy-N-ethyl-nicotinamide: This compound has an ethyl group instead of a methyl group, which may affect its reactivity and biological activity.
4-Cyano-5-cyclopropoxy-N-methylpyridine: This compound lacks the amide functionality, which may influence its chemical properties and applications.
5-Cyano-4-cyclopropoxy-N-methylbenzamide:
Propiedades
Fórmula molecular |
C11H11N3O2 |
|---|---|
Peso molecular |
217.22 g/mol |
Nombre IUPAC |
4-cyano-5-cyclopropyloxy-N-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C11H11N3O2/c1-13-11(15)9-5-14-6-10(8(9)4-12)16-7-2-3-7/h5-7H,2-3H2,1H3,(H,13,15) |
Clave InChI |
RFUVXUAEGUHXQW-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)C1=CN=CC(=C1C#N)OC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


